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Compound of Interest

Compound Name: Tetramethoxymethane

Cat. No.: B120706 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of tetramethoxymethane and

trimethyl orthoformate, two important reagents in organic synthesis. Understanding the distinct

reactivity profiles of these compounds is crucial for their effective application in the synthesis of

pharmaceuticals and other complex organic molecules. This document summarizes their

chemical properties, compares their reactivity with supporting reasoning, and provides detailed

experimental protocols for their analysis.

Physical and Chemical Properties
A summary of the key physical and chemical properties of tetramethoxymethane and trimethyl

orthoformate is presented in Table 1. These properties are fundamental to understanding their

behavior in chemical reactions.
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Property
Tetramethoxymethane
(Tetramethyl
Orthocarbonate)

Trimethyl Orthoformate

CAS Number 1850-14-2 149-73-5

Molecular Formula C₅H₁₂O₄ C₄H₁₀O₃

Molecular Weight 136.15 g/mol 106.12 g/mol

Appearance Colorless liquid Colorless liquid

Boiling Point 114 °C 101-102 °C

Density 1.023 g/mL at 25 °C 0.97 g/mL at 25 °C

General Use
Alkylating agent,

transesterification reagent

Forms methyl ethers,

protecting group for aldehydes

Reactivity Comparison
The reactivity of these two compounds is primarily dictated by the nature of the central carbon

atom. In trimethyl orthoformate, the central carbon is attached to one hydrogen and three

methoxy groups, whereas in tetramethoxymethane, it is bonded to four methoxy groups. This

structural difference significantly influences their susceptibility to hydrolysis and nucleophilic

attack.

Both tetramethoxymethane and trimethyl orthoformate are susceptible to acid-catalyzed

hydrolysis. However, trimethyl orthoformate is generally more reactive towards hydrolysis. The

additional electron-donating methoxy group in tetramethoxymethane provides greater

electronic stabilization to the central carbon, making it less electrophilic and therefore less

prone to attack by water.

The general mechanism for acid-catalyzed hydrolysis is depicted below. The initial step

involves protonation of an oxygen atom, followed by the loss of methanol to form a resonance-

stabilized carbocation intermediate. Subsequent attack by water and loss of a proton yields the

hydrolysis products. For trimethyl orthoformate, this ultimately leads to the formation of methyl

formate and methanol[1].
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Trimethyl Orthoformate Hydrolysis

Tetramethoxymethane Hydrolysis

HC(OCH₃)₃ HC(OCH₃)₂⁺(OCH₃)H+ H⁺ [HC(OCH₃)₂]⁺- CH₃OH HC(OH)(OCH₃)₂+ H₂O HCOOCH₃ + CH₃OH- H⁺, - CH₃OH

C(OCH₃)₄ C(OCH₃)₃⁺(OCH₃)H+ H⁺ [C(OCH₃)₃]⁺- CH₃OH C(OH)(OCH₃)₃+ H₂O (CH₃O)₂CO + 2CH₃OH- H⁺, - CH₃OH

Click to download full resolution via product page

Figure 1. Acid-catalyzed hydrolysis of trimethyl orthoformate and tetramethoxymethane.

Similar to hydrolysis, the reactivity towards nucleophiles is higher for trimethyl orthoformate.

The central carbon in trimethyl orthoformate is more electrophilic due to the presence of only

three electron-donating methoxy groups compared to the four in tetramethoxymethane. This

makes it more susceptible to attack by a wide range of nucleophiles, including amines,

enolates, and Grignard reagents.

Tetramethoxymethane, while less reactive, can still participate in reactions with strong

nucleophiles or under forcing conditions. It is noted to act as a transesterification reagent,

though with lower reactivity than trimethyl orthoformate[2].

Table 2: Qualitative Reactivity Comparison

Reaction Type Tetramethoxymethane Trimethyl Orthoformate

Hydrolysis
Less reactive due to greater

electronic stabilization.

More reactive due to a more

electrophilic central carbon.

Nucleophilic Attack

Less reactive, requires

stronger nucleophiles or

harsher conditions.

More reactive with a broader

range of nucleophiles.
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Experimental Protocols
To quantitatively compare the reactivity of tetramethoxymethane and trimethyl orthoformate,

the following experimental protocols can be employed.

This method allows for the in-situ monitoring of the hydrolysis reaction.

Materials:

Tetramethoxymethane

Trimethyl orthoformate

Deuterated chloroform (CDCl₃)

Deuterated water (D₂O)

Acid catalyst (e.g., trifluoroacetic acid)

NMR tubes

500 MHz NMR spectrometer

Procedure:

Prepare a stock solution of the acid catalyst in CDCl₃.

In an NMR tube, dissolve a known concentration of the orthoester (tetramethoxymethane
or trimethyl orthoformate) in CDCl₃.

Acquire an initial ¹H NMR spectrum (t=0).

Add a specific amount of D₂O and the acid catalyst stock solution to the NMR tube, and start

the timer immediately.

Acquire a series of ¹H NMR spectra at regular time intervals.

Monitor the disappearance of the reactant peak and the appearance of the product peaks.

For trimethyl orthoformate, monitor the methoxy protons of the reactant and the methyl
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protons of the resulting methyl formate. For tetramethoxymethane, monitor the methoxy

protons of the reactant and the methyl protons of dimethyl carbonate.

Integrate the relevant peaks in each spectrum to determine the concentration of the reactant

at each time point.

Plot the natural logarithm of the reactant concentration versus time. The slope of this plot will

give the pseudo-first-order rate constant.

This protocol is suitable for comparing the reaction rates with a nucleophile, such as an amine.

Materials:

Tetramethoxymethane

Trimethyl orthoformate

Nucleophile (e.g., aniline)

Anhydrous solvent (e.g., toluene)

Internal standard (e.g., dodecane)

GC-MS instrument with a suitable column (e.g., HP-5MS)

Procedure:

In a reaction vial, dissolve the orthoester and the nucleophile in the anhydrous solvent.

Add the internal standard.

Take an initial sample (t=0) and quench the reaction by adding a suitable quenching agent

(e.g., a weak base).

Initiate the reaction by adding a catalyst if required (e.g., a Lewis acid) or by heating to a

specific temperature.

Withdraw aliquots from the reaction mixture at regular intervals and quench them.
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Analyze the quenched samples by GC-MS.

Quantify the amount of reactant remaining and product formed by comparing their peak

areas to that of the internal standard.

Plot the concentration of the reactant versus time to determine the reaction rate.

Experimental Workflow
The logical flow for a comparative study of the reactivity of these two compounds is outlined

below.

Preparation

Hydrolysis Kinetics Nucleophilic Reaction

Data Analysis

Prepare stock solutions of reactants and catalyst

Set up reaction vessels and analytical instruments

Perform NMR kinetic study for Tetramethoxymethane Perform NMR kinetic study for Trimethyl Orthoformate Conduct GC-MS kinetic study for Tetramethoxymethane Conduct GC-MS kinetic study for Trimethyl Orthoformate

Calculate rate constants for hydrolysis Determine reaction rates for nucleophilic substitution

Compare quantitative data and draw conclusions
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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